(2-Ethoxy-3-methylphenyl)boronic acid
Overview
Description
(2-Ethoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research and industrial applications. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with ethoxy and methyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-3-methylphenyl)boronic acid typically involves the reaction of 2-ethoxy-3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and can tolerate a wide range of functional groups.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The ethoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions to deprotonate the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
(2-Ethoxy-3-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Material Science: Used in the development of advanced materials, such as polymers and liquid crystals, due to its ability to form stable boron-carbon bonds.
Analytical Chemistry: Employed in the development of sensors and detection methods for various analytes, including sugars and other small molecules.
Mechanism of Action
The mechanism of action of (2-Ethoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxy and methyl substituents, making it less sterically hindered and more reactive in certain reactions.
(2-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
(3-Methylphenyl)boronic Acid: Lacks the ethoxy group, which can affect its electronic properties and reactivity.
Uniqueness
(2-Ethoxy-3-methylphenyl)boronic acid is unique due to the presence of both ethoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and stability, making it a valuable reagent in various chemical reactions and applications.
Properties
IUPAC Name |
(2-ethoxy-3-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTILJSFJHWHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267535 | |
Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-20-9 | |
Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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